N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
N-[5-(6-Ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 2,4-dimethylthiazole-5-carboxamide core linked to a substituted pyridazine moiety. Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines, followed by hydrolysis and amidation steps using classic coupling reagents (e.g., EDC/HOBt) . The ethoxy group on the pyridazine ring and the methyl substituents on the thiazole contribute to its structural uniqueness, likely influencing bioavailability and target interactions.
Properties
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-5-25-17-9-8-15(22-23-17)14-7-6-11(2)16(10-14)21-19(24)18-12(3)20-13(4)26-18/h6-10H,5H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCGESYVXYMPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with an appropriate dicarbonyl compound under reflux conditions.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Coupling Reaction: The final step involves coupling the pyridazine and thiazole derivatives through a carboxamide linkage, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Pharmacology: Research focuses on the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its interactions with enzymes, receptors, and cellular pathways.
Mechanism of Action
The mechanism of action of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within cells, leading to changes in cellular signaling.
Pathway Modulation: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive thiazole carboxamide derivatives. Below is a comparative analysis:
Key Observations:
Core Structure : All compounds share a thiazole-5-carboxamide backbone, critical for binding kinase ATP pockets via hydrogen bonding .
Substituent Effects: Pyridazine vs. Methyl Groups: The 2,4-dimethyl substitution on the thiazole ring enhances hydrophobicity, possibly improving membrane permeability compared to non-methylated analogs . Aryl Groups: Trifluoromethylphenyl (in ) and chlorophenyl (in ) substituents introduce electron-withdrawing effects, which could modulate metabolic stability and target affinity.
Synthetic Routes :
- The target compound and Dasatinib derivatives are synthesized via similar amidation and coupling strategies, though Dasatinib requires additional piperazinyl group incorporation .
- Ethyl 2-bromoacetoacetate is a common intermediate in thiazole ring formation across analogs .
Biological Data: Dasatinib exhibits sub-nanomolar potency against Src kinases, attributed to its optimized pyrimidine and piperazinyl groups . The absence of explicit data for the target compound necessitates extrapolation from structural analogs. For example, ethoxypyridazine may mimic pyrimidine’s role in kinase binding but with altered pharmacokinetics .
Table: Comparative Pharmacological Properties (Inferred)
Biological Activity
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a thiazole core, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential applications in medicine.
Chemical Structure
The compound features a thiazole ring fused with a pyridazine moiety and a substituted phenyl group. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Activity
Thiazole derivatives are recognized for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound’s mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. A study reported an IC50 value of approximately 15 µM for the compound against MCF-7 cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In animal models, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in doses of 20 mg/kg .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole Core : The thiazole ring is synthesized through cyclization reactions involving thioamides and α-halo ketones.
- Pyridazine Functionalization : The ethoxypyridazine moiety is introduced via nucleophilic substitution reactions.
- Final Coupling : The final compound is obtained through amide coupling reactions between the thiazole derivative and the pyridazine.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
